2,6-Disubstitution Pattern Aligns with Insecticidal Pharmacophore Mandate vs. Unsubstituted Benzamide Analogs
The Eli Lilly patent CA1077041A claims that N-(1,3,4-thiadiazol-2-yl)benzamides must bear 2,6-disubstitution on the benzamide ring to exhibit insecticidal activity [1]. The target compound carries a bromo at position 5 (meta) and a chloro at position 2 (ortho), fulfilling the 2,6-disubstitution requirement. In contrast, the unsubstituted benzamide analog N-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)benzamide lacks both halogens and does not meet the minimum substitution criteria. No insecticidal activity data for the target compound itself are publicly available; the differentiation rests entirely on patent-defined SAR.
| Evidence Dimension | Compliance with 2,6-disubstitution requirement for insecticidal activity |
|---|---|
| Target Compound Data | 2-Cl, 5-Br (2,6-disubstitution present) |
| Comparator Or Baseline | N-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)benzamide (no halogen on benzamide) |
| Quantified Difference | Qualitative (meets vs. does not meet patent-defined pharmacophore) |
| Conditions | Based on explicit structural claims in CA1077041A; no insect screen data available for either compound |
Why This Matters
Procurement for agrochemical screening programs prioritizes compounds that satisfy the 2,6-disubstitution mandate defined in foundational patents; unsubstituted benzamide analogs are excluded by design.
- [1] CA1077041A – N-(1,3,4-thiadiazol-2-yl)benzamides, Eli Lilly and Company, published 1979-05-01. View Source
